molecular formula C9H10N2O6 B103309 (3R)-3,4,5,6-Tetrahydro-4beta,5beta-dihydroxy-3beta,6beta-epoxy-2H,8H-pyrimido[6,1-b][1,3]oxazocine-8,10(9H)-dio CAS No. 15425-10-2

(3R)-3,4,5,6-Tetrahydro-4beta,5beta-dihydroxy-3beta,6beta-epoxy-2H,8H-pyrimido[6,1-b][1,3]oxazocine-8,10(9H)-dio

Cat. No. B103309
CAS RN: 15425-10-2
M. Wt: 242.19 g/mol
InChI Key: SJHFNVGVSNXHJS-YXZULKJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3,4,5,6-Tetrahydro-4beta,5beta-dihydroxy-3beta,6beta-epoxy-2H,8H-pyrimido[6,1-b][1,3]oxazocine-8,10(9H)-dio is a chemical compound that has been the subject of much scientific research due to its potential applications in medicine and other fields.

Scientific Research Applications

(3R)-3,4,5,6-Tetrahydro-4beta,5beta-dihydroxy-3beta,6beta-epoxy-2H,8H-pyrimido[6,1-b][1,3]oxazocine-8,10(9H)-dio has been the subject of much scientific research due to its potential applications in medicine. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for the development of new drugs.

Mechanism Of Action

The mechanism of action of (3R)-3,4,5,6-Tetrahydro-4beta,5beta-dihydroxy-3beta,6beta-epoxy-2H,8H-pyrimido[6,1-b][1,3]oxazocine-8,10(9H)-dio is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation, tumor growth, and viral replication.

Biochemical And Physiological Effects

Studies have shown that (3R)-3,4,5,6-Tetrahydro-4beta,5beta-dihydroxy-3beta,6beta-epoxy-2H,8H-pyrimido[6,1-b][1,3]oxazocine-8,10(9H)-dio has a variety of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and inhibit viral replication in vitro and in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using (3R)-3,4,5,6-Tetrahydro-4beta,5beta-dihydroxy-3beta,6beta-epoxy-2H,8H-pyrimido[6,1-b][1,3]oxazocine-8,10(9H)-dio in lab experiments is its potential to provide new insights into the mechanisms of inflammation, tumor growth, and viral replication. However, limitations include the complexity of the synthesis method and the need for specialized equipment and expertise to work with the compound.

Future Directions

There are many possible future directions for research on (3R)-3,4,5,6-Tetrahydro-4beta,5beta-dihydroxy-3beta,6beta-epoxy-2H,8H-pyrimido[6,1-b][1,3]oxazocine-8,10(9H)-dio. One direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases, cancer, and viral infections. Another direction is to explore its use as a tool for studying the mechanisms of inflammation, tumor growth, and viral replication. Additionally, further research is needed to optimize the synthesis method of the compound and to develop new methods for working with it in the lab.
Conclusion
In conclusion, (3R)-3,4,5,6-Tetrahydro-4beta,5beta-dihydroxy-3beta,6beta-epoxy-2H,8H-pyrimido[6,1-b][1,3]oxazocine-8,10(9H)-dio is a chemical compound that has potential applications in medicine and other fields. Its synthesis method is complex and requires specialized equipment and expertise. Scientific research has shown that it has anti-inflammatory, anti-tumor, and anti-viral properties, and its mechanism of action involves the inhibition of certain enzymes and signaling pathways. Advantages of using the compound in lab experiments include its potential to provide new insights into the mechanisms of inflammation, tumor growth, and viral replication, but limitations include the complexity of the synthesis method and the need for specialized equipment and expertise. Possible future directions for research on the compound include investigating its potential as a therapeutic agent, exploring its use as a tool for studying the mechanisms of disease, and optimizing the synthesis method and methods for working with it in the lab.

Synthesis Methods

The synthesis of (3R)-3,4,5,6-Tetrahydro-4beta,5beta-dihydroxy-3beta,6beta-epoxy-2H,8H-pyrimido[6,1-b][1,3]oxazocine-8,10(9H)-dio involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of a key intermediate, which is then subjected to a series of reactions to produce the final product. The process is complex and requires careful attention to detail to ensure the purity and quality of the final product.

properties

CAS RN

15425-10-2

Product Name

(3R)-3,4,5,6-Tetrahydro-4beta,5beta-dihydroxy-3beta,6beta-epoxy-2H,8H-pyrimido[6,1-b][1,3]oxazocine-8,10(9H)-dio

Molecular Formula

C9H10N2O6

Molecular Weight

242.19 g/mol

IUPAC Name

(1R,10R,11S,12R)-11,12-dihydroxy-8,13-dioxa-2,4-diazatricyclo[8.2.1.02,7]tridec-6-ene-3,5-dione

InChI

InChI=1S/C9H10N2O6/c12-4-1-5-11(9(15)10-4)8-7(14)6(13)3(17-8)2-16-5/h1,3,6-8,13-14H,2H2,(H,10,12,15)/t3-,6-,7-,8-/m1/s1

InChI Key

SJHFNVGVSNXHJS-YXZULKJRSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C(=CC(=O)NC3=O)O1)O)O

SMILES

C1C2C(C(C(O2)N3C(=CC(=O)NC3=O)O1)O)O

Canonical SMILES

C1C2C(C(C(O2)N3C(=CC(=O)NC3=O)O1)O)O

Origin of Product

United States

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